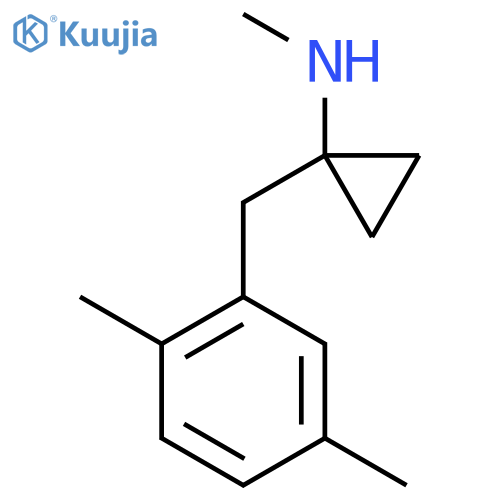Cas no 1521589-21-8 (1-(2,5-dimethylphenyl)methyl-N-methylcyclopropan-1-amine)

1521589-21-8 structure
商品名:1-(2,5-dimethylphenyl)methyl-N-methylcyclopropan-1-amine
1-(2,5-dimethylphenyl)methyl-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1521589-21-8
- EN300-1794150
- 1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine
- 1-(2,5-dimethylphenyl)methyl-N-methylcyclopropan-1-amine
-
- インチ: 1S/C13H19N/c1-10-4-5-11(2)12(8-10)9-13(14-3)6-7-13/h4-5,8,14H,6-7,9H2,1-3H3
- InChIKey: DKIZMAZBBMMNAO-UHFFFAOYSA-N
- ほほえんだ: N(C)C1(CC2C=C(C)C=CC=2C)CC1
計算された属性
- せいみつぶんしりょう: 189.151749610g/mol
- どういたいしつりょう: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12Ų
1-(2,5-dimethylphenyl)methyl-N-methylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1794150-10.0g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1794150-2.5g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1794150-5g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 5g |
$3189.0 | 2023-09-19 | ||
| Enamine | EN300-1794150-0.25g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1794150-1.0g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1794150-10g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 10g |
$4729.0 | 2023-09-19 | ||
| Enamine | EN300-1794150-0.1g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1794150-0.5g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1794150-5.0g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1794150-0.05g |
1-[(2,5-dimethylphenyl)methyl]-N-methylcyclopropan-1-amine |
1521589-21-8 | 0.05g |
$924.0 | 2023-09-19 |
1-(2,5-dimethylphenyl)methyl-N-methylcyclopropan-1-amine 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
1521589-21-8 (1-(2,5-dimethylphenyl)methyl-N-methylcyclopropan-1-amine) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
